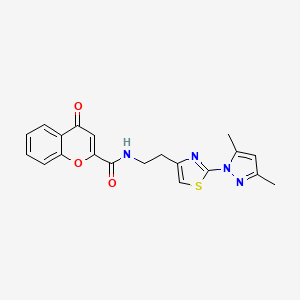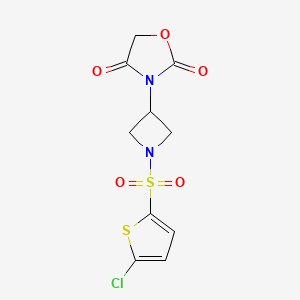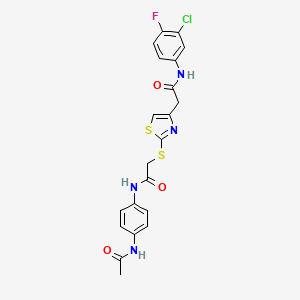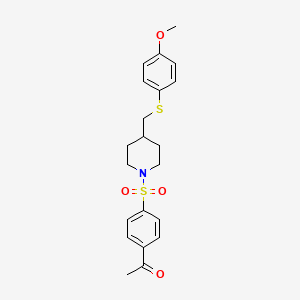![molecular formula C19H20N2O2 B2712635 N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1197756-36-7](/img/structure/B2712635.png)
N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there are no direct synthesis methods available for “N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide”, there are related compounds that have been synthesized. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective N-benzoylation of aminophenols : A study describes the N-benzoylation of 2-aminophenol and 4-aminophenol employing benzoylisothiocyanates in a chemoselective manner. This process leads to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, indicating a versatile method for synthesizing related compounds (Singh et al., 2017).
Keggin Heteropolyacids as Catalysts : The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives was facilitated by Keggin-type heteropolyacids under solvent-free conditions and microwave irradiation, showcasing an environmentally friendly approach to obtaining compounds with potential biological activities (Ighilahriz-Boubchir et al., 2017).
Potential Biological Activities
Antimicrobial Properties : New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)benzoylthioureas, demonstrated activity against various bacterial and fungal strains, indicating the compound's potential as a basis for developing new antimicrobial agents (Limban et al., 2011).
Anticancer Activity : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, suggesting the compound's utility in designing anticancer drugs (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-18(22)20-12-15-8-10-16(11-9-15)19(23)21-13-17-7-5-4-6-14(17)2/h3-11H,1,12-13H2,2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDHKNBHOMGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)


![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)
![N-[3-[(2-Chloroacetyl)amino]phenyl]furan-3-carboxamide](/img/structure/B2712566.png)


![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)
